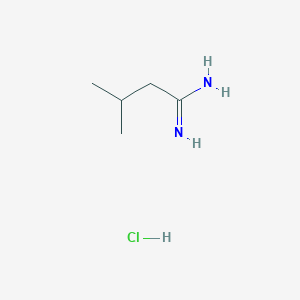

Clorhidrato de 3-metilbutanimidamida

Descripción general

Descripción

3-Methylbutanimidamide hydrochloride is a chemical compound with the molecular formula C5H12N2Cl. It is a quaternary ammonium salt primarily used in scientific research and various industrial applications. This compound is known for its role in inhibiting the biosynthesis of mycolic acids, which are crucial for the growth and survival of certain bacteria, particularly Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

3-Methylbutanimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its inhibitory effects on mycolic acid biosynthesis, making it a potential candidate for antibacterial research.

Medicine: Investigated for its potential use in treating tuberculosis due to its activity against Mycobacterium tuberculosis.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

Target of Action

3-Methylbutanimidamide hydrochloride primarily targets the enzyme ATPase . ATPase is essential for energy production and cell division .

Mode of Action

3-Methylbutanimidamide hydrochloride interacts with ATPase, inhibiting its function . This interaction disrupts energy production and cell division, which are crucial for the survival and growth of certain bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 3-Methylbutanimidamide hydrochloride is the biosynthesis of mycolic acids . Mycolic acids are vital for the growth and survival of Mycobacterium tuberculosis . By inhibiting this pathway, 3-Methylbutanimidamide hydrochloride prevents the bacteria from proliferating .

Pharmacokinetics

It is known that the compound is metabolized by hydrolysis, forming formamide and methylsulfonyl chloride in the liver

Result of Action

The molecular and cellular effects of 3-Methylbutanimidamide hydrochloride’s action include the disruption of energy production and cell division, leading to the death of Mycobacterium tuberculosis . Additionally, 3-Methylbutanimidamide hydrochloride has strong inhibitory activity against various strains of Mycobacterium tuberculosis resistant to other drugs .

Action Environment

The action, efficacy, and stability of 3-Methylbutanimidamide hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .

Análisis Bioquímico

Biochemical Properties

3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .

Cellular Effects

The effects of 3-Methylbutanimidamide hydrochloride on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Methylbutanimidamide hydrochloride involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Metabolic Pathways

3-Methylbutanimidamide hydrochloride is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutanimidamide hydrochloride typically involves the reaction of 3-methylbutanamide with hydrochloric acid. The process can be summarized as follows:

Starting Material: 3-methylbutanamide.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-Methylbutanimidamide hydrochloride involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes:

Batch or Continuous Flow Reactors: Depending on the scale of production.

Purification Steps: Crystallization or recrystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylbutanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

Butanimidamide hydrochloride: Similar structure but lacks the methyl group at the third position.

Isovalerylamidine hydrochloride: Another quaternary ammonium salt with similar antibacterial properties.

3-Methylbutanamidine hydrochloride: A closely related compound with slight structural differences.

Uniqueness

3-Methylbutanimidamide hydrochloride is unique due to its specific inhibitory action on mycolic acid biosynthesis and its strong activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the field of antibacterial research and potential therapeutic applications .

Propiedades

IUPAC Name |

3-methylbutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMBJSDZFDGMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596966 | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-27-5 | |

| Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

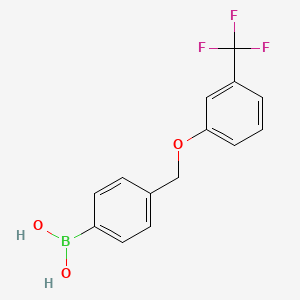

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)](/img/structure/B1591743.png)